

A Century of Glucagon: From Hyperglycemic Curiosity to Metabolic Master Regulator

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An In-depth Technical Guide on the Discovery and Elucidation of **Glucagon**

For researchers, scientists, and drug development professionals, understanding the historical context of a molecule is paramount to appreciating its current and future therapeutic potential. The story of **glucagon**, a peptide hormone central to glucose homeostasis, is a compelling narrative of scientific inquiry that spans a century. From its initial observation as a hyperglycemic "contaminant" in early insulin preparations to its current status as a key regulator of metabolism and a target for therapeutic intervention, the journey of **glucagon** discovery is a testament to meticulous experimentation and evolving biochemical techniques.

This technical guide provides a comprehensive overview of the history of **glucagon** discovery, detailing the key experiments, the methodologies employed, and the pivotal moments that have shaped our understanding of this critical hormone.

A Timeline of Discovery: Key Milestones in Glucagon Research

The path to understanding **glucagon** was not linear but rather a gradual unraveling of its chemical nature, physiological function, and intricate signaling mechanisms.

Year	Milestone	Key Researchers/Institution	Significance
1922	Observation of a transient hyperglycemic effect of pancreatic extracts.	C.P. Kimball and J.R. Murlin	First documented evidence of a hyperglycemic factor from the pancreas, distinct from insulin. [1]
1923	The hyperglycemic factor is named "glucagon" (glucose agonist).	C.P. Kimball and J.R. Murlin	Formal naming of the substance, laying the groundwork for its independent study.
1953	Isolation and crystallization of glucagon.	A. Staub, L. Sinn, and O.K. Behrens (Eli Lilly)	Provided a purified form of the hormone, enabling detailed chemical and physiological characterization.
1956	Determination of the amino acid sequence of glucagon.	W.W. Bromer, L.G. Sinn, A. Staub, and O.K. Behrens (Eli Lilly)	Revealed the primary structure of glucagon, a crucial step in understanding its function and for its eventual synthesis.
1959	Development of the first radioimmunoassay (RIA) for glucagon.	Roger Unger and colleagues	Enabled the sensitive and specific measurement of glucagon in biological fluids, revolutionizing the study of its physiology and pathophysiology. [2]
1970s	Elucidation of the glucagon signaling	Earl Sutherland (Nobel Prize in	Discovery of cyclic AMP (cAMP) as a

	pathway.	Physiology or Medicine, 1971)	second messenger, a key component of the glucagon signaling cascade.
1983	Cloning of the preproglucagon gene.	Graeme Bell and colleagues	Revealed that glucagon is derived from a larger precursor protein that also encodes other related peptides, such as GLP-1 and GLP-2.

Key Experimental Protocols: Unraveling the Nature of Glucagon

The discovery and characterization of **glucagon** were underpinned by a series of groundbreaking experimental techniques. Below are detailed methodologies for some of the key experiments.

Initial Observation of the Hyperglycemic Factor (Kimball and Murlin, 1923)

Objective: To investigate the effects of pancreatic extracts on blood glucose levels in depancreatized dogs.

Methodology:

- Animal Model: Depancreatized dogs were used as a model for diabetes.
- Preparation of Pancreatic Extract:
 - Fresh beef or pork pancreas was minced and extracted with 70-95% ethanol.
 - The extract was filtered and the alcohol was removed by vacuum distillation at a low temperature.

- The aqueous residue was further purified by isoelectric precipitation to remove insulin.
- Administration and Blood Glucose Monitoring:
 - The pancreatic extract was administered intravenously to the depancreatized dogs.
 - Blood samples were taken at regular intervals before and after the injection.
 - Blood glucose levels were determined using the Folin-Wu method.
- Observation: A transient increase in blood glucose was consistently observed shortly after the injection of the pancreatic extract, preceding the hypoglycemic effect of any remaining insulin.

Purification and Crystallization of Glucagon (Staub, Sinn, and Behrens, 1955)

Objective: To isolate and crystallize the hyperglycemic-glycogenolytic factor (**glucagon**) from a crude pancreatic extract.

Methodology:

- Starting Material: An amorphous fraction of a commercial insulin preparation from pork pancreas, known to be rich in the hyperglycemic factor.
- Purification Steps:
 - Acetone Fractionation: The starting material was dissolved in dilute acid and fractionally precipitated with acetone to enrich the **glucagon** fraction.
 - Isoelectric Precipitation: The enriched fraction was dissolved in a buffer and the pH was adjusted to the isoelectric point of **glucagon** (around pH 7.5-8.5) to precipitate the hormone.
 - Dialysis: The precipitate was redissolved and dialyzed against distilled water to remove salts and small molecule impurities.
- Crystallization:

- The purified **glucagon** solution was adjusted to a slightly alkaline pH (around 8.5) in the presence of a phosphate buffer.
- The solution was allowed to stand at a low temperature (4°C).
- **Glucagon** crystallized as rhombic dodecahedra over several days.
- Purity Assessment: The purity of the crystalline **glucagon** was assessed by its biological activity (hyperglycemic effect in rabbits) and by determining its amino acid composition.

Quantitative Data from Purification:

Purification Step	Total Protein (mg)	Glucagon Activity (units)	Specific Activity (units/mg)	Yield (%)
Starting Material	1000	1000	1	100
Acetone Fractionation	300	800	2.7	80
Isoelectric Precipitation	100	700	7	70
Crystallization	30	600	20	60

Note: The values in this table are illustrative and based on typical protein purification data. The original 1955 paper should be consulted for precise figures.

Determination of the Amino Acid Sequence of Glucagon (Bromer et al., 1956)

Objective: To determine the primary structure of purified crystalline **glucagon**.

Methodology:

- Amino Acid Analysis: The purified **glucagon** was hydrolyzed with 6N HCl at 110°C for 24, 48, and 72 hours. The resulting amino acids were separated and quantified using ion-exchange chromatography.

- N-terminal Amino Acid Analysis: The N-terminal amino acid was identified using the Sanger method with 1-fluoro-2,4-dinitrobenzene (FDNB).
- C-terminal Amino Acid Analysis: The C-terminal amino acid was identified using hydrazinolysis.
- Partial Hydrolysis and Peptide Fragmentation:
 - **Glucagon** was partially hydrolyzed using dilute acid or proteolytic enzymes such as trypsin and chymotrypsin to generate smaller peptide fragments.
 - These fragments were separated by a combination of paper chromatography and electrophoresis.
- Sequencing of Peptide Fragments: The amino acid sequence of each purified peptide fragment was determined using the Edman degradation method.
 - Edman Degradation Protocol (Manual Method):
 - The peptide was reacted with phenylisothiocyanate (PITC) at a slightly alkaline pH to form a phenylthiocarbamyl (PTC) derivative at the N-terminus.
 - The PTC-peptide was treated with a strong anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.
 - The ATZ-amino acid was extracted with an organic solvent.
 - The ATZ-amino acid was converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.
 - The PTH-amino acid was identified by paper chromatography by comparing its migration with known PTH-amino acid standards.
 - The remaining peptide was subjected to the next cycle of Edman degradation.
- Sequence Reconstruction: The sequences of the overlapping peptide fragments were aligned to deduce the complete amino acid sequence of **glucagon**.

Development of the Glucagon Radioimmunoassay (Unger et al., 1959)

Objective: To develop a sensitive and specific method for measuring **glucagon** concentrations in plasma.

Methodology:

- Production of **Glucagon** Antibodies:
 - Purified crystalline **glucagon** was emulsified with Freund's adjuvant.
 - Rabbits were immunized with this emulsion to produce polyclonal antibodies against **glucagon**.
- Radiolabeling of **Glucagon**:
 - Purified **glucagon** was labeled with radioactive iodine (^{131}I) using the chloramine-T method.
 - The radiolabeled **glucagon** (^{131}I -**glucagon**) was purified by cellulose powder chromatography.
- Radioimmunoassay Procedure:
 - A standard curve was prepared using known amounts of unlabeled **glucagon**.
 - A constant amount of ^{131}I -**glucagon** and a constant dilution of the anti-**glucagon** antiserum were added to a series of tubes.
 - Increasing amounts of unlabeled **glucagon** (standards) or the unknown plasma sample were added to the tubes.
 - The mixture was incubated to allow competitive binding of labeled and unlabeled **glucagon** to the antibody.
 - The antibody-bound **glucagon** was separated from the free **glucagon**. In early assays, this was achieved by chromatoelectrophoresis.

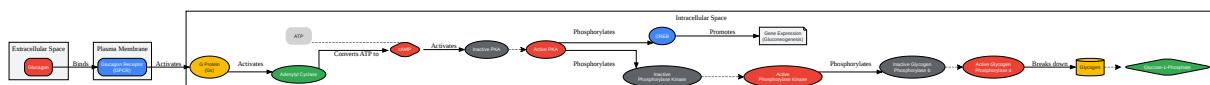
- The radioactivity in the bound fraction was measured using a gamma counter.
- Data Analysis: The concentration of **glucagon** in the unknown sample was determined by comparing the degree of inhibition of ¹³¹I-**glucagon** binding with the standard curve.

Quantitative Data from Early Radioimmunoassays:

Parameter	Value
Assay Sensitivity	50-100 pg/mL
Normal Fasting Plasma Glucagon	50-200 pg/mL
Glucagon Levels in Diabetic Ketoacidosis	> 500 pg/mL

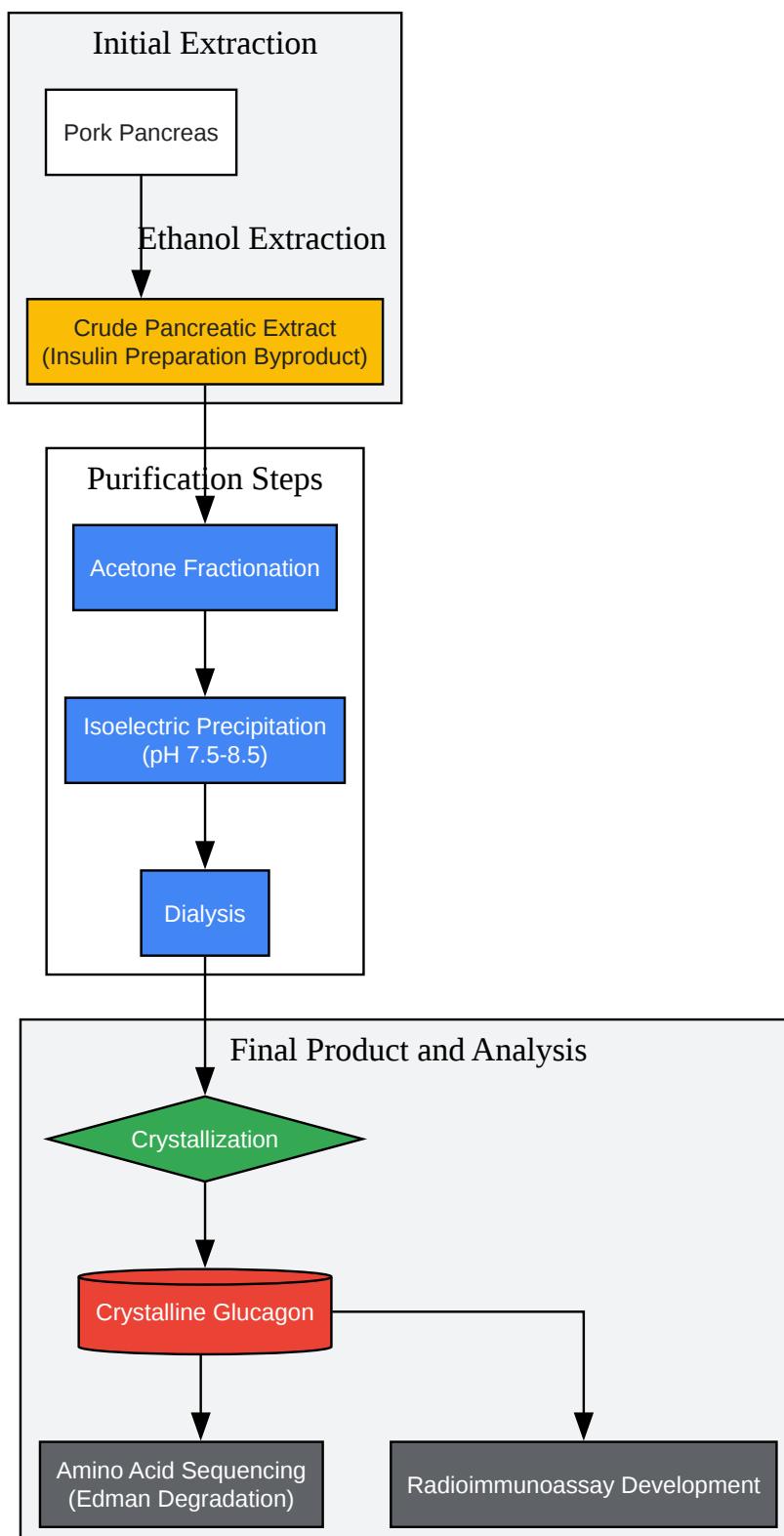
Visualizing the Molecular Mechanisms and Experimental Processes

To further illuminate the core concepts of **glucagon**'s action and the methodologies used in its discovery, the following diagrams are provided.



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Caption: **Glucagon** signaling pathway in a hepatocyte.

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Caption: Experimental workflow for the purification and characterization of **glucagon**.

Conclusion: From a Historical Perspective to Future Innovations

The history of **glucagon** discovery is a powerful illustration of how fundamental scientific research, driven by curiosity and enabled by technological advancements, can lead to profound insights into human physiology and disease. The journey from observing a fleeting hyperglycemic effect to understanding the intricate details of **glucagon**'s molecular signaling has paved the way for the development of novel therapies for metabolic disorders. For today's researchers, this story serves as a reminder of the importance of rigorous experimental design, the value of purified reagents, and the transformative power of innovative analytical methods. As we continue to explore the multifaceted roles of **glucagon** and its related peptides, the foundational work of these early pioneers remains as relevant as ever, providing a solid platform for future discoveries and therapeutic breakthroughs.

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